molecular formula C20H48F4N6O4P2 B141912 Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl- CAS No. 139194-06-2

Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-

Cat. No. B141912
M. Wt: 574.6 g/mol
InChI Key: ZNZLSRUXRJSWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of macrocyclic ligand that can coordinate with different metal ions, making it an essential tool in catalysis, bioinorganic chemistry, and materials science.

Mechanism Of Action

The mechanism of action of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is not well understood. However, it is believed that the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with other molecules to catalyze various chemical reactions.

Biochemical And Physiological Effects

There is currently no information on the biochemical and physiological effects of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-). However, it is important to note that this compound is not intended for medical use and should only be used in scientific research.

Advantages And Limitations For Lab Experiments

One advantage of using Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in lab experiments is its ability to form stable complexes with different metal ions. This property makes it an essential tool in catalysis and bioinorganic chemistry. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the use of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in scientific research. One potential area of study is the development of new catalysts for asymmetric synthesis and polymerization. Additionally, the compound can also be used to study the interactions between metal ions and biological molecules, which can lead to the development of new drugs and therapies. Finally, further research can be conducted to optimize the synthesis process of this compound, making it more accessible and cost-effective for scientific research.

Synthesis Methods

The synthesis of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diol with phosphorus oxychloride and tetramethylammonium fluoride in dichloromethane. The resulting product is then further purified using column chromatography.

Scientific Research Applications

Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) has several potential applications in scientific research. It can be used as a ligand in coordination chemistry to form complexes with different metal ions. These complexes can be used as catalysts in various chemical reactions, such as asymmetric synthesis and polymerization. Furthermore, the compound can also be used in bioinorganic chemistry to study the interactions between metal ions and biological molecules.

properties

CAS RN

139194-06-2

Product Name

Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-

Molecular Formula

C20H48F4N6O4P2

Molecular Weight

574.6 g/mol

IUPAC Name

N-[[16-[bis(dimethylamino)-difluoro-λ5-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-λ5-phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C20H48F4N6O4P2/c1-25(2)35(21,22,26(3)4)29-9-13-31-17-19-33-15-11-30(12-16-34-20-18-32-14-10-29)36(23,24,27(5)6)28(7)8/h9-20H2,1-8H3

InChI Key

ZNZLSRUXRJSWPX-UHFFFAOYSA-N

SMILES

CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F

Canonical SMILES

CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F

Other CAS RN

139194-06-2

synonyms

N-[[16-(bis(dimethylamino)-difluoro-phosphoranyl)-1,4,10,13-tetraoxa-7 ,16-diazacyclooctadec-7-yl]-dimethylamino-difluoro-phosphoranyl]-N-met hyl-methanamine

Origin of Product

United States

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